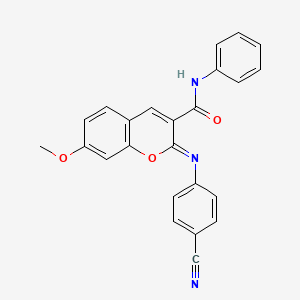

(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide

Description

(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide (CAS No: 313954-12-0) is a chromenone derivative with the molecular formula C23H16N3O3. Its structure comprises a chromene core substituted with a methoxy group at position 7, a phenylcarboxamide group at position 3, and a 4-cyanophenylimino moiety at position 2 in the Z-configuration .

Synthesis: The compound is synthesized via condensation reactions between 4-cyanophenylamine and chromenone intermediates under acidic conditions. For example, in Procedure D (), the aniline derivative is reacted with a chromenone core in methanol, yielding the target compound with moderate purity (52.7%) .

Properties

IUPAC Name |

2-(4-cyanophenyl)imino-7-methoxy-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3/c1-29-20-12-9-17-13-21(23(28)26-18-5-3-2-4-6-18)24(30-22(17)14-20)27-19-10-7-16(15-25)8-11-19/h2-14H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRKPZPSAWHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C#N)O2)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-cyanobenzaldehyde with 7-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular weight : 382.40 g/mol

- Polarity: The 4-cyano group and methoxy substituent enhance polarity, improving solubility in polar aprotic solvents.

- Hydrogen bonding: The carboxamide and imino groups facilitate hydrogen bonding, influencing crystal packing and biological interactions .

The structural and functional properties of (Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide are compared below with four closely related analogs (Table 1).

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Insights

Electronic Effects of Substituents: The 4-cyano group in the target compound provides strong electron-withdrawing effects, enhancing binding affinity to biological targets compared to the 4-fluoro analog .

Synthetic Yields: The target compound’s synthesis yield (~50%) is higher than Compound 21 (25%) but lower than fluorinated analogs (e.g., 95% in ’s coupling reactions) . Steric hindrance from the 4-cyanophenyl group may limit reactivity.

Biological Activity :

- The fluorinated analog () shows superior bioavailability due to fluorine’s small size and metabolic resistance, but its beta-cell activity is inferior to the target compound .

- N-acetylation () increases metabolic stability but diminishes bioactivity, suggesting the free carboxamide is critical for target engagement .

Crystallography and Packing :

- Hydrogen-bonding patterns in the target compound (e.g., NH···O=C interactions) resemble those in urea derivatives (), stabilizing crystal lattices and influencing dissolution rates .

Biological Activity

(Z)-2-((4-cyanophenyl)imino)-7-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. These compounds are noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, experimental findings, and potential therapeutic applications.

- Molecular Formula : C20H18N2O3

- Molecular Weight : 346.37 g/mol

- IUPAC Name : this compound

- Structure : The compound features a chromene backbone with a methoxy group and a cyano-substituted phenyl group, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.

- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Anticancer Activity

Several studies have investigated the anticancer properties of chromene derivatives, including this compound. Notably:

- Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values observed ranged from 10 to 30 µM in different assays, indicating significant potency against tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Strains Tested : It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 50 to 100 µg/mL, suggesting moderate antibacterial activity .

Anti-inflammatory Effects

In vitro studies have suggested that the compound can inhibit the production of pro-inflammatory cytokines:

- Cytokine Production Inhibition : The compound reduced the levels of TNF-alpha and IL-6 in stimulated macrophages by approximately 40%, indicating potential use in treating inflammatory diseases .

Data Tables

| Biological Activity | Assay Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Cell Viability | 10 - 30 µM | |

| Antimicrobial | MIC | 50 - 100 µg/mL | |

| Anti-inflammatory | Cytokine Assay | 40% inhibition |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased Annexin V staining. -

Case Study on Antimicrobial Efficacy :

In a comparative study against standard antibiotics, this compound displayed comparable efficacy to gentamicin against E. coli, highlighting its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.